

Application Notes and Protocols: Administration and Dosage of Cyclo(His-Pro) in Mice

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Compound of Interest

Compound Name: Cyclo(D-His-Pro)

Cat. No.: B1633350

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Introduction

Cyclo(His-Pro) (CHP), a cyclic dipeptide, has garnered significant interest for its therapeutic potential in a range of preclinical models. Notably, it has demonstrated anti-inflammatory and muscle-protective effects, primarily through the modulation of the Nrf2 and NF- κ B signaling pathways.^{[1][2]} These application notes provide a comprehensive overview of the administration and dosage of Cyclo(His-Pro) in mice, based on published research. Detailed protocols for common experimental models are included to facilitate study design and execution.

Note on Stereoisomerism: The majority of available research has been conducted on "Cyclo(His-Pro)" or "Cyclo(L-His-L-Pro)". There is a notable lack of specific in vivo data regarding the administration and dosage of the "**Cyclo(D-His-Pro)**" isomer in mouse models of inflammation and muscle degeneration. The protocols and data presented here are based on studies using the L-isomer or where the specific isomer is not explicitly stated. Researchers should exercise caution when extrapolating these findings to the D-isomer.

Data Presentation

Table 1: Summary of In Vivo Administration and Dosage of Cyclo(His-Pro) in Mice

Application	Mouse Model	Administration Route	Dosage	Vehicle	Frequency & Duration	Reference Study
Anti-inflammatory	TPA-induced ear edema	Topical	1.8 mg/ear	Not specified	Single dose, 30 min before TPA	[3]
Muscle Degeneration (Preventive)	mdx (Duchenne Muscular Dystrophy model)	Oral Gavage	20 mg/kg	Water	Three times per week for 17 weeks	[4]
Muscle Degeneration (Therapeutic)	mdx (Duchenne Muscular Dystrophy model)	Oral Gavage	35 mg/kg	Water	Daily for 6 months	[4] [5]
Binding Site Regulation	ICR Mice	Intraperitoneal (IP) Injection	15 mg/kg/day	Not specified; likely sterile saline or PBS	Daily for 3 days	[6]

Table 2: Quantitative Outcomes of Cyclo(His-Pro) Treatment in Mouse Models

Model	Parameter Measured	Treatment Group	Result	Reference Study
mdx Mouse Model	Grip Strength (normalized to body weight)	20 mg/kg CHP, oral gavage	Significant improvement compared to untreated mdx mice	[4]
Hanging Time (normalized to body weight)	35 mg/kg CHP, oral gavage	Significant increase compared to untreated mdx mice	[4]	
Left Ventricular Mass	20 mg/kg CHP, oral gavage	Significantly reduced compared to untreated mdx mice	[4]	
Ejection Fraction	20 mg/kg CHP, oral gavage	Significantly improved compared to untreated mdx mice	[4]	
TPA-Induced Ear Edema	Ear Edema	1.8 mg/ear, topical	Significant reduction in edema	[3]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of Cyclo(His-Pro) in Mice

Objective: To administer Cyclo(His-Pro) systemically to investigate its effects on various physiological or pathological parameters.

Materials:

- Cyclo(His-Pro)
- Vehicle (e.g., sterile 0.9% saline or Phosphate Buffered Saline (PBS))
- Sterile 1 mL syringes
- Sterile 25-27 gauge needles
- 70% ethanol
- Animal balance

Procedure:

- Preparation of Dosing Solution:
 - Aseptically prepare the desired concentration of Cyclo(His-Pro) in the chosen sterile vehicle. For a 15 mg/kg dose in a 25 g mouse, this would be 0.375 mg. The final injection volume should be between 100-200 μ L. Ensure the compound is fully dissolved.
- Animal Handling and Injection Site:
 - Weigh the mouse to accurately calculate the dose.
 - Properly restrain the mouse to expose the abdomen.
 - Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
 - Wipe the injection site with 70% ethanol.
- Injection:
 - Insert the needle at a 15-20 degree angle into the peritoneal cavity.
 - Gently aspirate to ensure the needle has not entered a blood vessel or organ.

- Slowly inject the solution.
- Withdraw the needle and return the mouse to its cage.
- Monitoring:
 - Observe the mouse for any signs of distress or adverse reactions post-injection.

Protocol 2: Oral Gavage Administration of Cyclo(His-Pro) in Mice

Objective: To administer Cyclo(His-Pro) orally for studies requiring gastrointestinal absorption, such as chronic treatment models.

Materials:

- Cyclo(His-Pro)
- Vehicle (e.g., sterile water)
- Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)
- 1 mL syringes
- Animal balance

Procedure:

- Preparation of Dosing Solution:
 - Prepare the desired concentration of Cyclo(His-Pro) in sterile water. For a 20 mg/kg dose in a 25 g mouse, this would be 0.5 mg. The typical gavage volume for a mouse is 100-200 μ L. Ensure complete dissolution.
- Animal Handling:
 - Weigh the mouse for accurate dose calculation.

- Securely restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate passage of the gavage needle.
- Gavage Administration:
 - Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
 - Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
 - Allow the mouse to swallow the needle; do not force it.
 - Once the needle is at the predetermined depth, slowly administer the solution.
 - Gently remove the needle.
- Monitoring:
 - Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 3: TPA-Induced Ear Edema Model for Anti-Inflammatory Activity

Objective: To evaluate the topical anti-inflammatory effect of Cyclo(His-Pro).

Materials:

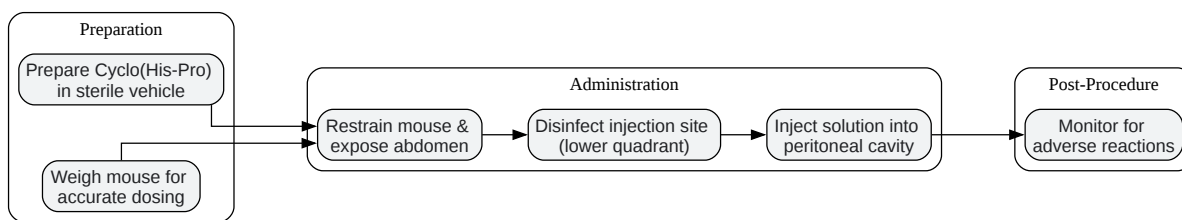
- Cyclo(His-Pro)
- 12-O-tetradecanoylphorbol-13-acetate (TPA)
- Acetone (as a vehicle for TPA)
- Micropipettes
- Ear punch biopsy tool

- Analytical balance

Procedure:

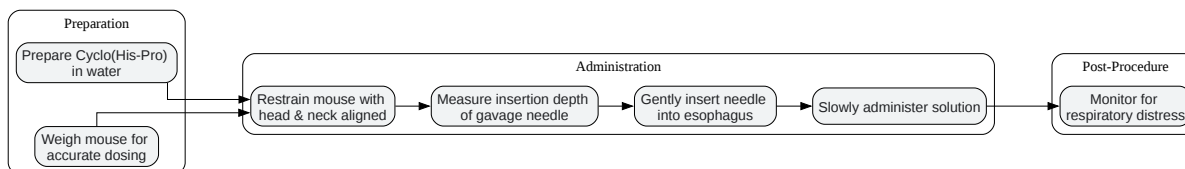
- Animal Groups:
 - Divide mice into control (vehicle), TPA only, and TPA + Cyclo(His-Pro) groups.
- Treatment Administration:
 - Thirty minutes prior to TPA application, topically administer the Cyclo(His-Pro) solution (e.g., 1.8 mg dissolved in a suitable vehicle) to the inner and outer surfaces of the right ear.^[3]
- Induction of Edema:
 - Apply a solution of TPA in acetone (e.g., 2.5 µg in 20 µL) to the right ear of the TPA and treatment groups. Apply vehicle only to the control group.
- Assessment of Edema:
 - After a set time (e.g., 6 hours), euthanize the mice.
 - Take a standard-sized punch biopsy from both the treated (right) and untreated (left) ears.
 - Weigh the biopsies immediately. The difference in weight between the right and left ear punches is a measure of the edema.
- Data Analysis:
 - Calculate the percentage inhibition of edema in the treatment group compared to the TPA-only group.

Mandatory Visualizations



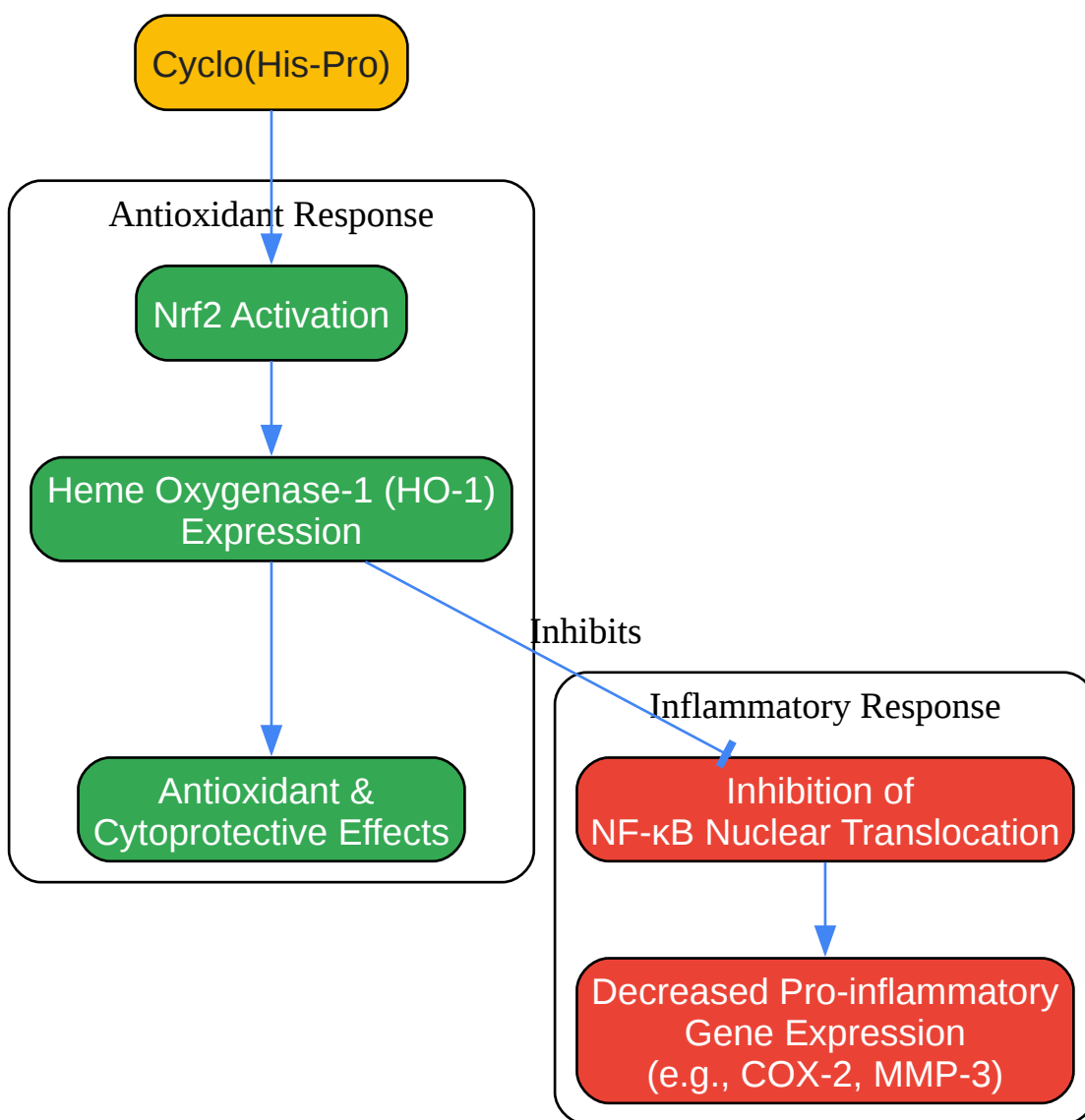
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Caption: Workflow for intraperitoneal injection of Cyclo(His-Pro) in mice.



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Caption: Workflow for oral gavage administration of Cyclo(His-Pro) in mice.



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Caption: Cyclo(His-Pro) modulates the Nrf2 and NF-κB signaling pathways.

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